molecular formula C17H20FNO B2856305 1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide CAS No. 2097927-99-4

1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide

Cat. No.: B2856305
CAS No.: 2097927-99-4
M. Wt: 273.351
InChI Key: WBSGIAFFIKZCTF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide is a synthetic small molecule belonging to the class of 1-phenylcyclopropane carboxamides, which are of significant interest in medicinal chemistry and oncology research. The incorporation of a cyclopropane ring, a key structural feature, is known to confer enhanced metabolic stability and improved binding affinity to biological targets due to its rigid, strained three-dimensional conformation and the strength of its C–H bonds . The 4-fluorophenyl moiety is a common pharmacophore in drug discovery, often used to optimize a compound's electronic properties, membrane permeability, and overall pharmacokinetic profile . This compound is presented as a chemical tool for investigative purposes. Its core structure is related to other carboxamide derivatives that have demonstrated distinct effective inhibition on the proliferation of cancer cell lines in scientific studies, suggesting its potential utility in probing cellular pathways related to oncogenesis . Researchers can employ this compound in various biochemical and cell-based assays to further elucidate the mechanisms of action and structure-activity relationships of this class of molecules. This product is intended for research and development in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-12-2-8-15(9-3-12)19-16(20)17(10-11-17)13-4-6-14(18)7-5-13/h4-7,15H,1-3,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSGIAFFIKZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of the 4-fluorophenyl group (e.g., 1- vs. 2-position on cyclopropane) impacts molecular geometry and electronic distribution.
  • Amide Group Variability : The 4-methylidenecyclohexyl group in the target compound is distinct from cyclohexyl (F39), aryl (F40), or cyclopropyl (F45) groups. Methylidene groups may increase lipophilicity compared to saturated cyclohexyl analogues.
  • Halogen Effects : Replacement of fluorine with chlorine (F45) reduces electronegativity, which could influence hydrogen bonding or solubility.

Key Observations :

  • Yields for cyclopropane-carboxamides typically range between 65–80%, suggesting moderate efficiency in amide bond formation.
  • Purification methods (e.g., silica gel chromatography) are consistently employed, as seen in .

Hypothetical Insights :

  • The 4-fluorophenyl group in the target compound may enhance bioactivity, as fluorine is often used to improve pharmacokinetic profiles.
  • The methylidenecyclohexyl group could modulate membrane permeability due to its nonpolar character.

Physicochemical Properties

Melting points and solubility trends from analogues suggest:

  • Melting Points : Compounds with aromatic amide groups (e.g., F40: 181.9–183.4°C) generally have higher melting points than aliphatic analogues (F45: 160.0–161.5°C), likely due to π-stacking interactions.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, which may be relevant if the target compound is derivatized similarly.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide, and how are key intermediates characterized?

The synthesis typically involves cyclopropanation reactions and carboxamide coupling. A stepwise approach includes:

  • Cyclopropane ring formation : Using cyclopropanation reagents (e.g., Simmons-Smith reagents) with fluorophenyl precursors .
  • Carboxamide coupling : Reacting the cyclopropane-carboxylic acid derivative with 4-methylidenecyclohexylamine via coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane .
  • Intermediate characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity .

Q. How is the three-dimensional conformation of this compound analyzed to predict biological interactions?

Computational tools like molecular dynamics (MD) simulations and docking studies are employed:

  • Molecular modeling : Software such as AutoDock or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes, receptors) by analyzing spatial arrangements of the fluorophenyl and methylidenecyclohexyl groups .
  • Conformational analysis : Density functional theory (DFT) calculations optimize geometry and electronic properties .

Q. What in vitro assays are typically employed to screen this compound for biological activity?

Standard assays include:

  • Anticancer activity : Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines, with IC₅₀ determination .
  • Anti-inflammatory potential : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in enzyme-linked immunosorbent assays (ELISA) .
  • Receptor binding : Radioligand displacement assays to assess affinity for targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key optimization strategies include:

  • Temperature control : Lowering reaction temperatures (0–5°C) during coupling steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while dichloromethane reduces byproduct formation .
  • Purification techniques : Column chromatography (silica gel, gradient elution) or preparative HPLC resolves intermediates and final products .

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentDCC/DMAPReduces racemization
Reaction Temperature0–5°CMinimizes degradation
SolventDichloromethane/DMF (1:1)Balances solubility and reactivity

Q. What computational strategies are used to model binding interactions with biological targets?

Advanced approaches include:

  • Molecular docking : Predicts ligand-receptor binding modes using flexible ligand protocols (e.g., induced-fit docking) .
  • Binding free energy calculations : Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) quantifies interaction energies .
  • Pharmacophore mapping : Identifies critical functional groups (e.g., fluorophenyl’s hydrophobic interactions) for target engagement .

Q. How can contradictory results in biological activity across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation involves:

  • Standardized protocols : Replicating assays under identical conditions (e.g., cell line passage number, enzyme batch) .
  • Structural analogs comparison : Testing derivatives (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., fluorophenyl’s role in enhancing bioavailability) .

Q. Table 2: Comparative Biological Activity of Structural Analogs

Compound ModificationTarget Activity (IC₅₀, nM)Selectivity Index
4-Fluorophenyl12.3 ± 1.28.5
4-Chlorophenyl18.7 ± 2.15.2
3-Methoxyphenyl (Control)>1001.0

Methodological Notes

  • Analytical validation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for confirming stereochemistry .
  • Data contradiction resolution : Use multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables in biological assays .

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